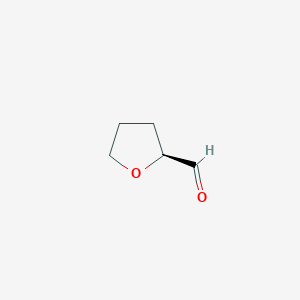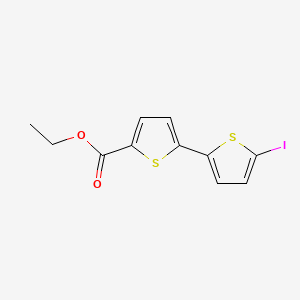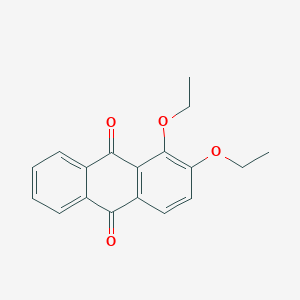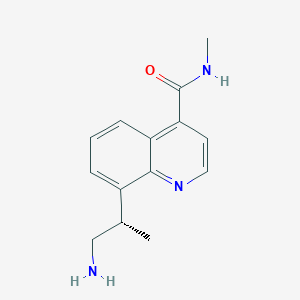
1-Amino-2-(dimethylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(dimethylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to the anthracene-9,10-dione core. Its molecular formula is C16H16N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(dimethylamino)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Dimethylation: The dimethylamino group is introduced via a methylation reaction, often using dimethylamine as the methylating agent.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, such as:
Gas Phase Oxidation: This method involves the vaporization of anthracene followed by oxidation in the presence of a catalyst like V2O5 at high temperatures (around 389°C) to form the desired product.
Liquid Phase Oxidation: This method involves dissolving anthracene in a solvent like trichlorobenzene, followed by the addition of nitric acid at controlled temperatures (105-110°C) to achieve the desired oxidation.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include nitric acid and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-(dimethylamino)anthracene-9,10-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(dimethylamino)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Mitoxantrone: A well-known topoisomerase II inhibitor with a similar anthraquinone core.
AQ4 and AQ6: Derivatives of anthracene-9,10-dione with modifications to the amino and dimethylamino groups.
Uniqueness: 1-Amino-2-(dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a topoisomerase II poison and its potential for bioreductive activation in hypoxic tumor cells make it a promising candidate for further research and development in cancer therapy .
Propiedades
Número CAS |
62468-69-3 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1-amino-2-(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,17H2,1-2H3 |
Clave InChI |
RUEQXENGJYDEEH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
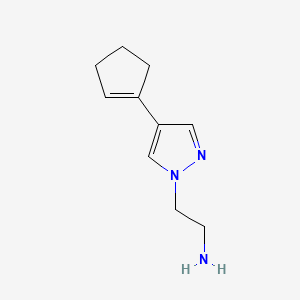

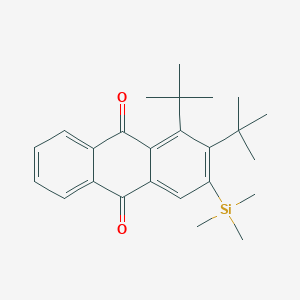
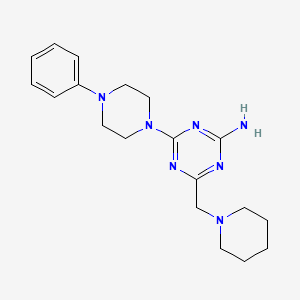
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
